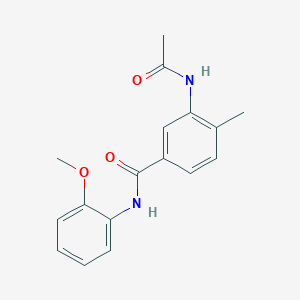
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between p53 and MDM2, which is crucial for the regulation of the p53 tumor suppressor pathway.
作用機序
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53 in various cancer cell lines, leading to the inhibition of tumor cell growth and the induction of apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to induce cell cycle arrest and senescence in cancer cells.
実験室実験の利点と制限
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for investigating the role of this pathway in cancer biology. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
将来の方向性
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has the potential to be used as a therapeutic agent for the treatment of cancer. Future research should focus on the development of more potent and selective inhibitors of the p53-MDM2 interaction, as well as the identification of biomarkers that can predict the response to this compound treatment. In addition, the role of the p53-MDM2 pathway in other diseases, such as neurodegenerative disorders, should be investigated.
合成法
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by the reaction with pyridine-3-carboxaldehyde and sulfonyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the p53-MDM2 interaction. It has been shown to induce the stabilization and activation of p53, leading to the inhibition of tumor cell growth and the induction of apoptosis. This compound has also been used to study the role of the p53-MDM2 pathway in DNA damage response, cell cycle regulation, and senescence.
特性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDELVVWHAAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)

![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![N-(4-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine](/img/structure/B5025775.png)